Dicyclohexano-24-crown-8
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Doxercalciferol is synthesized through a series of chemical reactions starting from ergocalciferol (vitamin D2). The process involves hydroxylation at the 1-alpha position to produce 1-alpha-hydroxyergocalciferol . This compound is then further processed to form doxercalciferol.
Industrial Production Methods: Industrial production of doxercalciferol involves large-scale chemical synthesis under controlled conditions. The process includes the use of solvents, catalysts, and specific reaction temperatures to ensure high yield and purity of the final product .
Types of Reactions:
Hydroxylation: The primary reaction involved in the synthesis of doxercalciferol is hydroxylation at the 1-alpha position.
Oxidation and Reduction: These reactions are crucial in the metabolic activation of doxercalciferol in the liver.
Common Reagents and Conditions:
Hydroxylation: Catalysts such as cytochrome P450 enzymes are used.
Oxidation: Oxygen and specific oxidizing agents are employed.
Reduction: Reducing agents like sodium borohydride may be used.
Major Products Formed: The major product formed from these reactions is 1-alpha,25-dihydroxyvitamin D2, the active form of doxercalciferol .
Scientific Research Applications
Chemistry: Doxercalciferol is used in research to study the synthesis and activation of vitamin D analogs.
Biology: It is used to investigate the role of vitamin D in calcium homeostasis and bone metabolism.
Medicine: Doxercalciferol is extensively studied for its therapeutic effects in managing secondary hyperparathyroidism and metabolic bone diseases .
Industry: The compound is used in the pharmaceutical industry for the production of medications targeting vitamin D deficiencies and related disorders .
Mechanism of Action
Doxercalciferol is a prodrug that is metabolized in the liver to form 1-alpha,25-dihydroxyvitamin D2. This active form regulates blood calcium levels by controlling the intestinal absorption of dietary calcium, the reabsorption of calcium by the kidneys, and the mobilization of calcium from the skeleton . It also suppresses the synthesis and secretion of parathyroid hormone, thereby managing secondary hyperparathyroidism .
Comparison with Similar Compounds
Calcitriol: Another active form of vitamin D used for similar therapeutic purposes.
Paricalcitol: A synthetic vitamin D analog used to treat secondary hyperparathyroidism.
Uniqueness of Doxercalciferol: Doxercalciferol is unique in its ability to be activated in the liver without the involvement of the kidneys, making it particularly useful for patients with chronic kidney disease .
By understanding the detailed aspects of doxercalciferol, researchers and healthcare professionals can better utilize this compound in various scientific and medical applications.
Properties
IUPAC Name |
2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriacontane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h21-24H,1-20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLGNDFKJAFKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCOCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938528 | |
Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17455-23-1 | |
Record name | Dicyclohexano-24-crown-8 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17455-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclohexyl 24-crown-8 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetracosahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetracosahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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